5-Bromo-2,3-dimethylquinoxalin-6-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-2,3-dimethylquinoxalin-6-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrN3/c1-5-6(2)14-10-8(13-5)4-3-7(12)9(10)11/h3-4H,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKDKCLLCVYSUNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C2C(=N1)C=CC(=C2Br)N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 5 Bromo 2,3 Dimethylquinoxalin 6 Amine
Retrosynthetic Analysis and Key Precursors
A retrosynthetic approach to 5-Bromo-2,3-dimethylquinoxalin-6-amine involves two primary disconnection strategies. The first involves disconnecting the pyrazine (B50134) ring, leading back to a substituted o-phenylenediamine (B120857) and an α-dicarbonyl compound. The second strategy involves the late-stage functionalization of a pre-formed 2,3-dimethylquinoxaline (B146804) core.
The most logical pathway involves the bromination of the precursor 2,3-dimethylquinoxalin-6-amine (B1295510). This approach simplifies the synthesis to two key challenges: the formation of the 2,3-dimethylquinoxalin-6-amine core and the subsequent regioselective introduction of a bromine atom at the C5 position.
Synthesis of 2,3-Dimethylquinoxalin-6-amine Precursors
The synthesis of 2,3-dimethylquinoxalin-6-amine typically starts from a suitably substituted benzene (B151609) derivative. A common route begins with 1,2,4-triaminobenzene or its synthetic equivalent. However, a more practical and widely used method involves the condensation of 4-nitro-1,2-phenylenediamine with diacetyl (2,3-butanedione). nih.govresearchgate.net This reaction forms 2,3-dimethyl-6-nitroquinoxaline.
The subsequent step is the reduction of the nitro group to an amine. This transformation is commonly achieved through catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere. nih.gov This method is highly efficient and provides the desired 2,3-dimethylquinoxalin-6-amine in good yield.
| Reaction Step | Reactants | Reagents and Conditions | Product | Typical Yield |
| Condensation | 4-Nitro-1,2-phenylenediamine, Diacetyl | Acetic Acid or Ethanol (B145695), Reflux | 2,3-Dimethyl-6-nitroquinoxaline | High |
| Reduction | 2,3-Dimethyl-6-nitroquinoxaline | H₂, Pd/C, Ethanol, Room Temp. | 2,3-Dimethylquinoxalin-6-amine | >80% |
This table outlines the common two-step synthesis of the key precursor, 2,3-dimethylquinoxalin-6-amine.
Strategies for Regioselective Bromination of Quinoxaline (B1680401) Systems
The introduction of a bromine atom at the C5 position of 2,3-dimethylquinoxalin-6-amine requires a regioselective electrophilic aromatic substitution. The amino group at C6 is a powerful activating group and is ortho, para-directing. The C5 and C7 positions are both ortho to the amino group, while the C8 position is meta. Therefore, substitution is strongly favored at the C5 and C7 positions.
Achieving high selectivity for the C5 position over the C7 position can be challenging. However, the steric hindrance from the adjacent methyl group at C4a (part of the pyrazine ring) can influence the regioselectivity. Several brominating agents can be employed, such as N-Bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH). researchgate.netgoogle.com The choice of solvent and reaction temperature is crucial for controlling the selectivity. mdpi.com Dichloromethane (B109758) is often used as a solvent for such brominations. researchgate.net
A study on the synthesis of 6-Amino-5-bromoquinoxaline found that using 1,3-dibromo-5,5-dimethylhydantoin in CH₂Cl₂ at 20°C resulted in a high yield of the desired 5-bromo product. researchgate.net This suggests that the electronic activation of the C5 position by the amino group is the dominant factor, leading to preferential substitution at this site.
Direct Synthetic Approaches to this compound
Direct synthetic approaches aim to construct the target molecule without isolating the 2,3-dimethylquinoxalin-6-amine intermediate. This can be achieved by starting with precursors that already contain the required bromine and amino (or nitro) functionalities.
Condensation Reactions in Quinoxaline Ring Formation
The cornerstone of quinoxaline synthesis is the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. nih.govchim.it This reaction is robust and tolerates a wide variety of substituents on both reactants. nih.gov
A direct synthesis of this compound would involve the condensation of 3-bromo-1,2,4-triaminobenzene with diacetyl. However, this triamine precursor can be unstable. A more viable approach starts with 4-bromo-5-nitro-1,2-phenylenediamine. Condensation of this diamine with diacetyl would yield 5-bromo-2,3-dimethyl-6-nitroquinoxaline. Subsequent reduction of the nitro group, for example by catalytic hydrogenation, would furnish the final product. This method builds the complexity into the aromatic diamine precursor, ensuring the correct placement of the bromine and nitro groups before the quinoxaline ring is formed.
| Precursor 1 | Precursor 2 | Intermediate Product | Final Step | Final Product |
| 4-Bromo-5-nitro-1,2-phenylenediamine | Diacetyl | 5-Bromo-2,3-dimethyl-6-nitroquinoxaline | Reduction (e.g., H₂/Pd/C) | This compound |
This table illustrates a direct synthetic route involving a pre-functionalized o-phenylenediamine.
Modern synthetic methods have expanded the scope of quinoxaline synthesis beyond the classic condensation. Oxidative cyclization protocols offer alternative pathways. nih.gov For instance, reactions can proceed from α-hydroxy ketones or α-haloketones with o-phenylenediamines. nih.govencyclopedia.pub An iodine-catalyzed oxidative cyclization between a 1,2-diamino compound and a hydroxyl ketone in DMSO is one such example. encyclopedia.pub
Another advanced method involves the tandem oxidative azidation and cyclization of N-arylenamines using reagents like trimethylsilyl (B98337) azide (B81097) (TMSN₃) and an oxidant. acs.orgrsc.org While not a direct route using a dicarbonyl, these methods showcase the evolution of quinoxaline synthesis. An electrochemical approach has also been developed for this type of transformation, avoiding the need for chemical oxidants. rsc.orgthieme-connect.com These methods could potentially be adapted for the synthesis of the target compound by using appropriately substituted starting materials.
Catalytic Methodologies in Quinoxaline Synthesis
Catalysis plays a pivotal role in modern organic synthesis, offering efficient and selective pathways to complex molecules like quinoxalines. These methods often lead to higher yields, milder reaction conditions, and reduced waste compared to stoichiometric reactions.
Transition Metal-Catalyzed Processes
Transition metals are widely employed as catalysts in the synthesis of quinoxalines due to their versatile catalytic activities. bohrium.com Various first-row (iron, cobalt, copper, nickel, zinc) and second/third-row (palladium, ruthenium, silver, gold, iridium) transition metals have been utilized. bohrium.com These metals can catalyze key bond-forming reactions, such as C-C and C-N coupling, which are essential for constructing the quinoxaline scaffold and its derivatives.
Common transition metal-catalyzed reactions for quinoxaline synthesis include:
Oxidative Coupling: Catalysts can facilitate the oxidative coupling of epoxides or α-hydroxy ketones with 1,2-diamines. nih.gov
Dehydrogenative Coupling: This approach involves the formation of C-N bonds with the liberation of hydrogen gas, often catalyzed by metals like manganese or iridium. bohrium.com Nickel-catalyzed methods have been developed for the synthesis of quinoxalines from 1,2-phenylenediamines and vicinal diols. bohrium.com
One-Pot Syntheses: Palladium-catalyzed one-pot reactions allow for the synthesis of quinoxalines from internal alkynes, which are first oxidized to a vicinal diketone intermediate before condensation with a diamine. bohrium.com
The choice of metal, ligand, and reaction conditions can be tuned to control the selectivity and efficiency of the synthesis, making it a powerful tool for creating a diverse range of quinoxaline derivatives.
Heterogeneous Catalysis (e.g., Alumina-Supported Catalysts)
Heterogeneous catalysts offer significant advantages in terms of separation, recovery, and reusability, aligning with the principles of green chemistry. researchgate.net For quinoxaline synthesis, a variety of solid-supported catalysts have been developed.
Alumina (B75360) (Al2O3) is a common support material due to its stability and ability to host active catalytic species. nih.gov For instance, heteropolyoxometalates, such as those containing molybdenum and vanadium, supported on alumina cylinders have been shown to be effective catalysts for the condensation of o-phenylenediamines and 1,2-diketones at room temperature. nih.govresearchgate.net These catalysts demonstrate high yields and can be easily filtered from the reaction mixture and reused multiple times without a significant loss of activity. nih.govresearchgate.net
Other heterogeneous catalysts used in quinoxaline synthesis include:
Zeolites: These microporous aluminosilicates can act as shape-selective catalysts.
Silica Nanoparticles: Providing a high surface area for the catalytic reaction.
Barium-Polyaniline (Ba/PANI) nanocomposites: Used for direct C-H functionalization of quinoxalinones. mdpi.com
The use of such recyclable solid catalysts simplifies the work-up procedure and reduces the environmental impact of the synthesis. mdpi.com
| Catalyst | Reaction Time (min) | Yield (%) | Conditions |
|---|---|---|---|
| AlCuMoVP | 120 | 92 | o-phenylenediamine (1 mmol), benzil (B1666583) (1 mmol), toluene (B28343) (10 mL), 100 mg catalyst, 25°C |
| AlFeMoVP | 120 | 80 | o-phenylenediamine (1 mmol), benzil (1 mmol), toluene (10 mL), 100 mg catalyst, 25°C |
| None | 120 | 0 | o-phenylenediamine (1 mmol), benzil (1 mmol), toluene (10 mL), 25°C |
Non-Catalytic Approaches to Brominated Quinoxalines
While catalytic methods are prevalent, several non-catalytic strategies exist for the synthesis of brominated quinoxalines. These methods often rely on the inherent reactivity of the starting materials under specific conditions.
One common approach involves the direct bromination of a pre-formed quinoxaline ring using a brominating agent. N-Bromosuccinimide (NBS) is a frequently used reagent for this purpose. The regioselectivity of the bromination can be controlled by the reaction conditions, such as the solvent and temperature. For instance, electrophilic bromination of the quinoxaline core can be achieved under acidic conditions.
Another catalyst-free approach involves the oxidative cyclization of α-halo ketones (like phenacyl bromides) with o-phenylenediamines. rsc.org These reactions can be carried out in green solvents like water or ethanol, often under reflux conditions, to afford the quinoxaline products in good yields. rsc.org This method is advantageous as it avoids the use of metal catalysts and can be considered an environmentally benign process. rsc.org
Green Chemistry Principles in Synthetic Route Design
The integration of green chemistry principles into the synthesis of quinoxalines is a growing area of research, aimed at developing more sustainable and environmentally friendly chemical processes. ijirt.orgekb.eg This involves a focus on reducing waste, minimizing the use of hazardous substances, and improving energy efficiency. ijirt.orgbenthamdirect.com
Solvent Selection and Green Solvents
Traditional organic syntheses often employ volatile and toxic organic solvents. Green chemistry promotes the use of alternative, more benign solvents. For quinoxaline synthesis, several green solvents have been successfully implemented:
Water: As a non-toxic, non-flammable, and inexpensive solvent, water is an excellent medium for many quinoxaline syntheses, particularly for catalyst-free reactions of diamines and α-halo ketones. rsc.org
Ethanol: A bio-based and less toxic solvent compared to many chlorinated hydrocarbons or aprotic polar solvents. rsc.org
Polyethylene Glycol (PEG): A non-toxic, inexpensive, and recyclable medium that has been used for the synthesis of quinoxaline derivatives. ripublication.com
Solvent-Free Reactions: Conducting reactions without a solvent, often with the aid of microwave irradiation or by using solid-supported catalysts, represents an ideal green chemistry scenario, as it completely eliminates solvent waste. e-journals.in
Microwave-Assisted Synthetic Enhancements
Microwave-assisted organic synthesis has emerged as a powerful tool that aligns with green chemistry principles. udayton.edudigitellinc.com The use of microwave irradiation can dramatically accelerate reaction rates, leading to significant reductions in reaction times from hours to minutes. e-journals.in This rapid heating often results in higher product yields and can enable reactions to be performed under solvent-free conditions. e-journals.in
The condensation of 1,2-diamines with 1,2-dicarbonyl compounds to form quinoxalines is particularly well-suited for microwave assistance. jocpr.com Numerous studies have demonstrated that this reaction proceeds efficiently under microwave irradiation, often providing excellent yields in just a few minutes. e-journals.inresearchgate.net This technology not only improves efficiency but also reduces energy consumption compared to conventional heating methods. udayton.edu
| Diamine | Dicarbonyl | Time (min) | Yield (%) |
|---|---|---|---|
| o-phenylenediamine | Benzil | 3.5 | 90 |
| 4-methyl-o-phenylenediamine | Benzil | 3.0 | 88 |
| 4,5-dimethyl-o-phenylenediamine | Benzil | 3.0 | 90 |
| o-phenylenediamine | 2,3-Butanedione (Biacetyl) | 4.0 | 85 |
Ultrasound Irradiation Techniques in Synthesis
The application of ultrasonic irradiation in organic synthesis has been recognized as a powerful green chemistry tool that can enhance reaction rates, improve yields, and operate under milder conditions compared to conventional methods. scielo.brscispace.com This technique, known as sonochemistry, facilitates reactions through acoustic cavitation: the formation, growth, and implosive collapse of bubbles in a liquid, which generates localized hot spots with extreme temperatures and pressures.
In the context of quinoxaline synthesis, ultrasound has been effectively employed to accelerate the condensation reaction between 1,2-diamines and 1,2-dicarbonyl compounds, which is the fundamental step in forming the quinoxaline ring system. scielo.brtandfonline.com For the synthesis of the precursor to the target molecule, 2,3-dimethylquinoxalin-6-amine, a plausible sonochemical approach would involve the condensation of 4-amino-o-phenylenediamine (1,2,4-triaminobenzene) with 2,3-butanedione.
Studies on analogous systems have demonstrated that these reactions can be carried out efficiently at room temperature in solvents like ethanol or even water, often without the need for a catalyst. scielo.brtandfonline.com The use of ultrasound significantly shortens reaction times from hours to minutes and provides excellent to quantitative yields. scispace.com This methodology presents a highly efficient and environmentally benign route to the core structure required before the critical bromination step.
| Reactant A (1,2-Diamine) | Reactant B (1,2-Diketone) | Solvent | Time (min) | Yield (%) | Reference |
|---|---|---|---|---|---|
| o-phenylenediamine | Benzil | Ethanol | 60 | 98 | scielo.br |
| o-phenylenediamine | 3,4-Hexanedione | Ethanol | N/A | Excellent | scispace.com |
| Substituted o-phenylenediamines | Ninhydrin | Water | <1 | >90 | tandfonline.com |
Specific Bromination Reagents and Reaction Conditions
The introduction of a bromine atom onto the 2,3-dimethylquinoxalin-6-amine backbone is a pivotal transformation. The success of this step hinges on regioselectivity—the ability to direct the bromine to the precise C5 position, which is ortho to the strongly activating amino group and part of the benzene ring portion of the quinoxaline system. The choice of brominating agent and reaction conditions is paramount to avoid side reactions and ensure a high yield of the desired 5-bromo isomer. Several reagents have been developed for the selective bromination of activated aromatic and heteroaromatic systems.
Regioselective Bromination using N-Bromosuccinimide (NBS)
N-Bromosuccinimide (NBS) is a versatile and widely used reagent for electrophilic bromination of aromatic compounds. wikipedia.org It is favored for its solid nature, making it easier and safer to handle than liquid bromine. youtube.com The reactivity of NBS can be finely tuned by the reaction conditions, particularly the solvent and the presence of acid catalysts.
For activated aromatic systems like 2,3-dimethylquinoxalin-6-amine, the amino group (-NH2) is a powerful ortho-, para-director. This inherent electronic preference strongly favors electrophilic attack at the C5 and C7 positions. To achieve high regioselectivity for the C5 position, conditions must be optimized. Research on other quinoxaline derivatives has shown that performing the bromination with NBS in the presence of a strong acid, such as triflic acid, can enhance selectivity. researchgate.net The acid protonates the nitrogen atoms of the quinoxaline ring, increasing the electrophilicity of the system and potentially influencing the regiochemical outcome of the bromination. The reaction is typically performed in an inert solvent at controlled temperatures to minimize the formation of di-brominated or other isomeric byproducts.
Application of Dibromohydantoin as a Brominating Agent
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) has emerged as a highly effective and efficient reagent for the regioselective bromination of electron-rich aromatic compounds. okayama-u.ac.jporganic-chemistry.org It is a stable, crystalline solid that serves as a convenient source of electrophilic bromine.
The utility of DBDMH is particularly well-documented in the synthesis of 6-amino-5-bromoquinoxaline, a structurally analogous compound to the target molecule. researchgate.net In a reported procedure, 6-aminoquinoxaline (B194958) was treated with DBDMH in dichloromethane (CH2Cl2) at a controlled temperature of 20°C. researchgate.net This method proved to be highly selective, affording the desired 5-bromo product in a remarkable yield of 97.6%. researchgate.net The reaction conditions are mild and the workup is straightforward, making DBDMH an excellent candidate for the industrial-scale synthesis of such compounds. google.com Given the similar electronic activation provided by the amino group in 2,3-dimethylquinoxalin-6-amine, it is anticipated that DBDMH would provide the target this compound with similar high yield and regioselectivity.
| Substrate | Brominating Agent | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|
| 6-aminoquinoxaline | 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) | CH2Cl2 | 20 | 97.6 | researchgate.net |
Tribromide Reagents in Selective Bromination
Tribromide reagents, such as tetrabutylammonium (B224687) tribromide (TBATB) and potassium tribromide (KBr3), offer a milder and often more selective alternative to molecular bromine. rsc.orggoogle.com These reagents are stable, non-volatile solids that are easier to handle and dose accurately. They function by releasing bromine in a controlled manner, which can lead to higher regioselectivity in electrophilic aromatic substitution reactions. nih.gov
TBATB has been successfully employed for the highly regioselective C3-bromination of pyrrolo[1,2-a]quinoxalines, demonstrating its effectiveness on a related fused heterocyclic system. rsc.org The mild nature of TBATB makes it compatible with a wide array of functional groups and reduces the risk of over-bromination. nih.gov Similarly, potassium tribromide has been used for the selective monobromination of electron-rich aromatic compounds in aqueous media, favoring the formation of the monobrominated product while suppressing dibromination. google.com For the synthesis of this compound, a tribromide reagent could provide a high degree of selectivity for the activated C5 position under mild conditions, potentially in a more environmentally friendly solvent system. The reaction proceeds via a standard electrophilic aromatic substitution mechanism, where the tribromide anion serves as the source of the electrophilic bromine species.
Chemical Reactivity and Transformation Studies of 5 Bromo 2,3 Dimethylquinoxalin 6 Amine
Reactivity of the Bromine Moiety
The bromine atom at the 5-position of the quinoxaline (B1680401) ring is a versatile handle for introducing new carbon-carbon and carbon-heteroatom bonds. Its reactivity is primarily exploited through nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution Reactions
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for replacing a halide on an aromatic ring with a nucleophile. fishersci.co.ukyoutube.com The reaction typically proceeds via an addition-elimination mechanism, where the nucleophile attacks the carbon atom bearing the leaving group, forming a negatively charged intermediate known as a Meisenheimer complex. youtube.comnih.gov The aromaticity of the ring is restored upon the expulsion of the leaving group. For an SNAr reaction to be effective, the aromatic ring must be activated by electron-withdrawing groups, which stabilize the anionic intermediate. youtube.comnih.gov
In the case of 5-Bromo-2,3-dimethylquinoxalin-6-amine, the quinoxaline ring itself is an electron-deficient system, which facilitates nucleophilic attack. The reactivity of similar bromo-substituted, electron-deficient heterocycles, such as 5-bromo-1,2,3-triazines, in concerted SNAr reactions with phenols has been demonstrated, suggesting that the C-Br bond in the target compound is susceptible to displacement by strong nucleophiles like alkoxides, thiolates, and amines under suitable conditions. organic-chemistry.orgnih.gov
Table 1: Illustrative Nucleophilic Aromatic Substitution Reactions This table presents hypothetical examples based on established SNAr principles.
| Nucleophile | Reagent Example | Product |
|---|---|---|
| Alkoxide | Sodium Methoxide (NaOMe) | 5-Methoxy-2,3-dimethylquinoxalin-6-amine |
| Thiolate | Sodium Thiophenoxide (NaSPh) | 5-(Phenylthio)-2,3-dimethylquinoxalin-6-amine |
Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and have become indispensable in modern organic synthesis. The bromine atom of this compound serves as an excellent electrophilic partner in these transformations.
Suzuki Coupling
The Suzuki reaction creates a carbon-carbon bond between an organohalide and an organoboron compound, typically a boronic acid, using a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org This reaction is widely used to synthesize biaryl compounds and is tolerant of a wide variety of functional groups. nih.gov The reaction of 5-bromo-2-methylpyridin-3-amine (B1289001) with various arylboronic acids demonstrates the utility of the Suzuki coupling for functionalizing bromo-amino heterocycles. nih.gov It is expected that this compound would react similarly with aryl- and vinyl-boronic acids to yield 5-substituted quinoxaline derivatives.
Table 2: Representative Suzuki Cross-Coupling Reactions This table presents hypothetical examples based on typical Suzuki reaction conditions.
| Boronic Acid | Catalyst | Base | Product |
|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 5-Phenyl-2,3-dimethylquinoxalin-6-amine |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | 5-(4-Methoxyphenyl)-2,3-dimethylquinoxalin-6-amine |
Heck Reaction
The Heck reaction, also known as the Mizoroki-Heck reaction, involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orgorganic-chemistry.org This reaction is a key method for the alkenylation of aryl halides. chim.it The C-Br bond of the quinoxaline ring is expected to undergo oxidative addition to a Pd(0) catalyst, initiating the catalytic cycle that results in the formation of a new carbon-carbon bond with an alkene partner. semanticscholar.orgnih.gov
Table 3: Representative Heck Cross-Coupling Reactions This table presents hypothetical examples based on typical Heck reaction conditions.
| Alkene | Catalyst | Base | Product |
|---|---|---|---|
| Styrene | Pd(OAc)₂ | Et₃N | 5-Styryl-2,3-dimethylquinoxalin-6-amine |
| Ethyl acrylate | Pd(PPh₃)₄ | K₂CO₃ | Ethyl 3-(6-amino-2,3-dimethylquinoxalin-5-yl)acrylate |
Sonogashira Coupling
The Sonogashira coupling reaction is a method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, such as an amine. researchgate.netorganic-chemistry.org This reaction is highly efficient for the synthesis of arylalkynes. The bromo-substituted quinoxaline is a suitable substrate for Sonogashira coupling, allowing for the introduction of various alkyne-containing groups at the 5-position.
Table 4: Representative Sonogashira Cross-Coupling Reactions This table presents hypothetical examples based on typical Sonogashira reaction conditions.
| Alkyne | Catalyst System | Base | Product |
|---|---|---|---|
| Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | 5-(Phenylethynyl)-2,3-dimethylquinoxalin-6-amine |
| Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | Piperidine | 5-((Trimethylsilyl)ethynyl)-2,3-dimethylquinoxalin-6-amine |
Reactivity of the Amine Moiety
The primary amino group at the 6-position is a nucleophilic site that can readily undergo a variety of chemical transformations, including arylation, acylation, and alkylation, and can serve as a key functional group for the construction of fused heterocyclic systems.
N-Arylation Reactions
N-arylation reactions, such as the Buchwald-Hartwig amination and Chan-Evans-Lam coupling, are powerful methods for forming carbon-nitrogen bonds. organic-chemistry.org In a Buchwald-Hartwig-type reaction, the amine would couple with an aryl halide in the presence of a palladium catalyst and a strong base. Alternatively, in a Chan-Evans-Lam-type reaction, a copper catalyst mediates the coupling of the amine with an arylboronic acid. nih.govresearchgate.net These reactions would convert the primary amine of this compound into a secondary diarylamine.
Table 5: Illustrative N-Arylation Reactions This table presents hypothetical examples based on established N-arylation methods.
| Arylating Agent | Catalyst | Reaction Type | Product |
|---|---|---|---|
| Phenylboronic acid | Cu(OAc)₂ | Chan-Evans-Lam | N-Phenyl-5-bromo-2,3-dimethylquinoxalin-6-amine |
| 4-Chlorotoluene | Pd₂(dba)₃ / BINAP | Buchwald-Hartwig | N-(p-Tolyl)-5-bromo-2,3-dimethylquinoxalin-6-amine |
Acylation and Alkylation of the Amino Group
The primary amino group of this compound exhibits typical nucleophilic reactivity towards acylating and alkylating agents. Acylation with acyl chlorides or anhydrides in the presence of a base yields the corresponding amides. For instance, reacting the parent compound with acetic anhydride (B1165640) can protect the amine group, a strategy sometimes employed prior to subsequent cross-coupling reactions. nih.gov Alkylation with alkyl halides can lead to the formation of secondary and tertiary amines, although control of the degree of alkylation can be challenging. Reductive amination with aldehydes or ketones provides a more controlled route to mono-alkylated products.
Table 6: Representative Acylation and Alkylation Reactions This table presents hypothetical examples of standard amine functionalization.
| Reagent | Reaction Type | Product |
|---|---|---|
| Acetyl chloride | Acylation | N-(5-Bromo-2,3-dimethylquinoxalin-6-yl)acetamide |
| Benzoyl chloride | Acylation | N-(5-Bromo-2,3-dimethylquinoxalin-6-yl)benzamide |
| Methyl iodide | Alkylation | N-Methyl-5-bromo-2,3-dimethylquinoxalin-6-amine |
Derivatization for Fused Heterocyclic Systems
The ortho-diamine-like arrangement of the 6-amino group and the N1 atom of the quinoxaline ring makes this compound an excellent precursor for the synthesis of fused heterocyclic systems. organic-chemistry.org Condensation reactions with 1,2-dicarbonyl compounds or their equivalents can be used to construct new fused five- or six-membered rings. For example, reaction with glyoxal (B1671930) or a substituted α-ketoaldehyde could lead to the formation of imidazo[4,5-g]quinoxaline derivatives. This strategy is a common and powerful method for building molecular complexity and accessing novel polycyclic aromatic systems. nih.govnih.govfrontiersin.org
Table 7: Illustrative Synthesis of Fused Heterocyclic Systems This table presents hypothetical examples based on common heterocycle synthesis strategies.
| Reagent | Resulting Fused Ring | Product Class |
|---|---|---|
| Glyoxal | Imidazole | Imidazo[4,5-g]quinoxalines |
| Diethyl oxalate | Pyrazinone | Pyrazino[2,3-g]quinoxalinones |
| Phosgene | Imidazolone | Imidazo[4,5-g]quinoxalinones |
Transformations of the Quinoxaline Core
Further Functionalization of the Quinoxaline Ring System
The functionalization of the quinoxaline ring of bromo-dimethylquinoxaline derivatives has been explored through nucleophilic aromatic substitution and modern cross-coupling reactions. These transformations allow for the introduction of a wide variety of substituents onto the benzenoid ring.
One of the key reaction types is the substitution of the halogen atom. Studies on the closely related 6-bromo-2,3-dimethylquinoxaline (B100547) have shown that it undergoes amination when treated with potassium amide (KNH₂) in liquid ammonia (B1221849). This reaction does not proceed via a simple direct substitution. Instead, it yields a mixture of both 5-amino-2,3-dimethylquinoxaline and 6-amino-2,3-dimethylquinoxaline. researchgate.net The formation of this product mixture is strong evidence for a reaction that proceeds through an aryne intermediate. researchgate.net This indicates that the bromine atom at position 5 can be replaced by strong nucleophiles, potentially leading to diverse substitution patterns.
| Starting Material | Reagent | Product 1 | Product 2 | Proposed Intermediate |
|---|---|---|---|---|
| 6-Bromo-2,3-dimethylquinoxaline | KNH₂/liq. NH₃ | 5-Amino-2,3-dimethylquinoxaline | 6-Amino-2,3-dimethylquinoxaline | 5,6-didehydro-2,3-dimethylquinoxaline |
Furthermore, the bromine atom on the quinoxaline ring is well-suited for palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis. nih.gov While specific studies on this compound are limited, the reactivity of bromo-substituted heterocycles is well-documented. nih.govmit.edu Reactions such as Suzuki coupling with boronic acids, Stille coupling with organostannanes, Heck coupling with alkenes, and Buchwald-Hartwig amination with various amines are highly feasible. nih.govmdpi.com These reactions would allow for the formation of new carbon-carbon and carbon-nitrogen bonds at the 5-position, significantly diversifying the molecular structure. For instance, a Suzuki coupling could introduce new aryl or heteroaryl groups, a transformation widely used in medicinal chemistry. mdpi.com
Cyclization Reactions Leading to Polycyclic Systems
The strategic positioning of the amino and bromo groups in this compound provides an opportunity for the construction of novel polycyclic systems through intramolecular cyclization reactions. Although specific examples originating from this exact substrate are not extensively reported, established synthetic strategies for related quinoxalines can be considered.
For example, the amino group at the 6-position can be acylated or reacted with various electrophiles to introduce a side chain. Subsequent intramolecular cyclization, potentially via a palladium-catalyzed reaction involving the bromine at the 5-position (e.g., an intramolecular Heck or Buchwald-Hartwig reaction), could lead to the formation of a new fused ring. This approach is a common strategy for building complex heterocyclic frameworks.
Another potential pathway involves the transformation of the amino group into a different functional group that can then participate in a cyclization reaction. For instance, diazotization of the amine followed by substitution could introduce a group capable of reacting with a substituent installed at the 5-position (after displacement of the bromine). Such multi-step sequences could yield unique tricyclic or tetracyclic systems built upon the quinoxaline core.
Mechanistic Investigations of Key Transformations
Understanding the reaction mechanisms is crucial for predicting product outcomes and optimizing reaction conditions. For the transformations of bromo-quinoxalines, both classical and modern mechanistic pathways are relevant.
Proposed Reaction Pathways
Elimination-Addition (Aryne Mechanism): The amination of 6-bromo-2,3-dimethylquinoxaline with potassium amide in liquid ammonia is proposed to proceed via an elimination-addition mechanism involving an aryne intermediate, specifically 5,6-didehydro-2,3-dimethylquinoxaline. researchgate.net The reaction is initiated by the abstraction of the proton at the 5-position by the strong base (amide anion), which is the most acidic proton on the benzene (B151609) ring due to the inductive effect of the adjacent bromine atom. This is followed by the elimination of the bromide ion to form the highly reactive didehydroquinoxaline intermediate. Subsequent nucleophilic attack by an amide anion can occur at either C5 or C6 of the aryne. Protonation of the resulting anions then yields the final mixture of 5-amino- and 6-amino-2,3-dimethylquinoxaline. researchgate.net
Palladium-Catalyzed Cross-Coupling Cycle: For hypothetical cross-coupling reactions, the mechanism would follow a well-established catalytic cycle. youtube.com The cycle typically involves three main steps:
Oxidative Addition: The catalyst, a low-valent palladium(0) complex, reacts with the this compound, inserting into the carbon-bromine bond. This forms a high-valent palladium(II) intermediate.
Transmetalation: In reactions like Suzuki or Stille coupling, the coupling partner (e.g., an organoboron or organotin compound) transfers its organic group to the palladium(II) complex, displacing the halide. This step often requires a base.
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the final product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle. youtube.com
Advanced Spectroscopic Characterization Research Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy provides detailed information about the hydrogen atoms within a molecule, including their chemical environment, proximity to other protons, and their number. For 5-Bromo-2,3-dimethylquinoxalin-6-amine, the ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons and the methyl group protons. The integration of these signals would confirm the number of protons in each environment, and the splitting patterns (multiplicity) would reveal adjacent proton-proton couplings.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
|---|---|---|---|
| Aromatic-H | 7.0 - 8.5 | Singlet/Doublet | 2H |
| -NH₂ | 4.0 - 6.0 | Broad Singlet | 2H |
Note: This table is predictive and actual experimental values may vary.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR spectroscopy provides information on the carbon skeleton of a molecule. Each unique carbon atom in this compound would give a distinct signal in the spectrum. The chemical shifts of these signals are indicative of the carbon's hybridization and its bonding environment (e.g., aromatic, aliphatic, attached to a heteroatom).
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
|---|---|
| Quinoxaline (B1680401) Ring Carbons | 120 - 160 |
Note: This table is predictive and actual experimental values may vary.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
Two-dimensional (2D) NMR techniques are powerful tools for establishing connectivity within a molecule.
Correlation Spectroscopy (COSY) would be used to identify protons that are coupled to each other, helping to piece together fragments of the molecule.
Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates proton signals with the carbon signals of the atoms to which they are directly attached.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretches of the amine group, C-H stretches of the aromatic and methyl groups, C=N and C=C stretches of the quinoxaline ring, and the C-Br stretch.
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) |
|---|---|
| N-H Stretch (Amine) | 3300 - 3500 |
| C-H Stretch (Aromatic) | 3000 - 3100 |
| C-H Stretch (Aliphatic) | 2850 - 3000 |
| C=N Stretch | 1600 - 1690 |
| C=C Stretch (Aromatic) | 1400 - 1600 |
Note: This table is predictive and actual experimental values may vary.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for polar molecules like this compound. ESI-MS would be expected to show a prominent peak for the protonated molecule [M+H]⁺. The high-resolution mass spectrum would allow for the determination of the exact molecular formula. The presence of bromine would be indicated by a characteristic isotopic pattern for the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units (due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes).
Table 4: Predicted ESI-MS Data for this compound
| Ion | Predicted m/z |
|---|---|
| [M+H]⁺ (with ⁷⁹Br) | 252.0131 |
Note: This table is based on the predicted monoisotopic mass from PubChem and represents the expected high-resolution mass spectrometry data. researchgate.net
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) stands as a powerful analytical technique for the separation, identification, and quantification of chemical compounds. In the analysis of this compound, LC-MS would serve to verify the molecular weight and purity of the compound. The liquid chromatography component separates the target compound from any impurities or byproducts from the synthesis, based on its polarity and interaction with the stationary phase of the column.
Following chromatographic separation, the compound is introduced into the mass spectrometer. Ionization of this compound would typically occur via electrospray ionization (ESI), a soft ionization technique that minimizes fragmentation and preserves the molecular ion. The mass analyzer then separates the ions based on their mass-to-charge ratio (m/z).
For this compound (C₁₀H₁₀BrN₃), the expected monoisotopic mass is approximately 251.006 g/mol . High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the confirmation of the elemental composition. The presence of the bromine atom is a key isotopic signature to observe. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This results in a characteristic isotopic pattern in the mass spectrum, with two peaks of nearly equal intensity separated by 2 Da (for a singly charged ion), which is a definitive indicator for the presence of a single bromine atom in the molecule.
Table 1: Predicted Mass Spectrometry Data for this compound
| Adduct | Predicted m/z |
|---|---|
| [M+H]⁺ | 252.0131 |
| [M+Na]⁺ | 273.9950 |
| [M-H]⁻ | 249.9985 |
Note: The data in this table is predicted and serves as an illustrative example of what would be expected from an LC-MS analysis.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for investigating the electronic transitions within a molecule. The absorption of UV or visible light by this compound would promote electrons from a lower energy molecular orbital to a higher energy one. The quinoxaline core, being an aromatic and conjugated system, is expected to exhibit strong UV absorption.
The UV-Vis spectrum of this compound would likely display characteristic absorption bands corresponding to π → π* and n → π* transitions. The π → π* transitions, typically of high intensity, arise from the excitation of electrons in the conjugated π system of the quinoxaline ring. The n → π* transitions, which are generally weaker, involve the promotion of non-bonding electrons, such as those on the nitrogen atoms, to an antibonding π* orbital.
The position and intensity of the absorption maxima (λmax) are influenced by the solvent polarity and the specific substituents on the quinoxaline ring. The presence of the amino (-NH₂) and bromo (-Br) groups, as well as the methyl (-CH₃) groups, will affect the electronic distribution and thus the energy of the electronic transitions, causing shifts in the absorption bands compared to the parent quinoxaline molecule.
Table 2: Hypothetical UV-Vis Absorption Data for this compound in Methanol
| Transition | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |
|---|---|---|
| π → π* | ~250 | High |
| π → π* | ~320 | Moderate |
Note: This data is hypothetical and illustrates typical absorption regions for quinoxaline derivatives. Actual experimental values may vary.
X-ray Diffraction (XRD) Analysis for Solid-State Structural Elucidation
X-ray Diffraction (XRD) analysis is an indispensable tool for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For this compound, single-crystal XRD would provide definitive proof of its molecular structure, including bond lengths, bond angles, and torsional angles.
The process involves irradiating a single crystal of the compound with a monochromatic X-ray beam. The electrons in the atoms of the crystal scatter the X-rays, creating a unique diffraction pattern of spots. By analyzing the positions and intensities of these diffracted spots, a three-dimensional electron density map of the molecule can be constructed, from which the atomic positions can be determined.
This technique would confirm the connectivity of the atoms, the planarity of the quinoxaline ring system, and the spatial orientation of the bromo, amino, and dimethyl substituents. Furthermore, XRD analysis reveals information about the crystal packing, including intermolecular interactions such as hydrogen bonding (potentially involving the amino group) and π-π stacking of the quinoxaline rings. This information is crucial for understanding the solid-state properties of the compound.
Table 3: Illustrative Crystallographic Data Parameters for a Quinoxaline Derivative
| Parameter | Value |
|---|---|
| Crystal system | Orthorhombic |
| Space group | P2₁2₁2₁ |
| a (Å) | 7.5 |
| b (Å) | 10.2 |
| c (Å) | 15.8 |
| α, β, γ (°) | 90 |
Note: This table presents example crystallographic data for a related class of compounds and is for illustrative purposes only. The actual crystallographic parameters for this compound would need to be determined experimentally.
Elemental Composition Analysis
Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, etc.) in a compound. For this compound (C₁₀H₁₀BrN₃), elemental analysis provides experimental verification of its empirical formula.
The analysis is typically performed using a CHN analyzer, which involves the combustion of a small, precisely weighed sample of the compound at a high temperature. The combustion products (CO₂, H₂O, and N₂) are then separated and quantified. The percentage of bromine can be determined by other methods, such as titration or ion chromatography, after decomposition of the compound.
The experimentally determined percentages of carbon, hydrogen, and nitrogen are then compared with the theoretical percentages calculated from the molecular formula. A close agreement between the experimental and theoretical values provides strong evidence for the purity and elemental composition of the synthesized compound.
Table 4: Theoretical vs. Experimental Elemental Analysis for C₁₀H₁₀BrN₃
| Element | Theoretical % | Experimental % |
|---|---|---|
| Carbon (C) | 47.83 | (to be determined) |
| Hydrogen (H) | 4.02 | (to be determined) |
| Nitrogen (N) | 16.73 | (to be determined) |
Note: The experimental values in this table are pending experimental determination and are shown for illustrative purposes.
Computational Chemistry and Theoretical Investigations of 5 Bromo 2,3 Dimethylquinoxalin 6 Amine
Quantum Mechanical Studies
Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its approximations) to provide detailed information about electron distribution, molecular geometry, and reactivity. For a substituted quinoxaline (B1680401) like 5-bromo-2,3-dimethylquinoxalin-6-amine, these studies can reveal how the various functional groups—the electron-withdrawing bromine atom and the electron-donating amine and methyl groups—collectively influence the characteristics of the core quinoxaline scaffold. orientjchem.orgnih.gov
Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic properties of molecules. nih.govnih.gov It is favored for its balance of accuracy and computational efficiency. DFT calculations for this compound would typically be performed using a functional like B3LYP combined with a basis set such as 6-311++G(d,p) to ensure reliable results for geometry optimization, electronic structure, and other molecular properties. researchgate.netresearchgate.netresearchgate.net
The electronic structure of this compound is determined by the interplay of its constituent parts: the aromatic quinoxaline core, the halogen substituent (bromo), the amine group, and the two methyl groups.
Quinoxaline Core : The quinoxaline ring system is an electron-deficient heterocycle due to the presence of two electronegative nitrogen atoms in the pyrazine (B50134) ring. beilstein-journals.org
Substituent Effects : The amine (-NH2) and methyl (-CH3) groups are electron-donating groups (EDGs) that increase the electron density on the benzene (B151609) portion of the quinoxaline ring through resonance and inductive effects, respectively. mdpi.com Conversely, the bromine (-Br) atom is an electron-withdrawing group (EWG) via its inductive effect, although it can exhibit weak donating properties through resonance. mdpi.com This combination of electron-donating and electron-withdrawing substituents creates a polarized molecule with distinct electron-rich and electron-poor regions. acs.org DFT calculations can precisely map this electron distribution and quantify the charge on each atom.
Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of a molecule. nih.govnih.gov It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
HOMO : The HOMO represents the ability of a molecule to donate an electron. For this compound, the HOMO is expected to be localized primarily on the more electron-rich part of the molecule, specifically the benzene ring bearing the electron-donating amino and methyl groups. acs.org The amino group, in particular, would contribute significantly to the HOMO due to its lone pair of electrons.
LUMO : The LUMO represents the ability of a molecule to accept an electron. The LUMO is anticipated to be centered on the electron-deficient pyrazine ring of the quinoxaline scaffold, which is the most favorable region for accepting electrons. beilstein-journals.org
HOMO-LUMO Energy Gap (ΔE) : The energy difference between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter that indicates the molecule's chemical stability and reactivity. researchgate.net A smaller energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. orientjchem.org The presence of both strong electron-donating and electron-withdrawing groups on the quinoxaline scaffold is expected to reduce the HOMO-LUMO gap, enhancing its reactivity. rsc.org
Table 1: Theoretical Frontier Molecular Orbital Properties
| Parameter | Predicted Value (eV) | Description |
|---|---|---|
| EHOMO | -5.5 to -6.5 | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | -1.5 to -2.5 | Energy of the Lowest Unoccupied Molecular Orbital |
| Energy Gap (ΔE) | 3.5 to 4.5 | Indicator of chemical reactivity and stability |
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. wolfram.comnumberanalytics.com It is invaluable for predicting how a molecule will interact with other species, identifying sites for electrophilic and nucleophilic attack. researchgate.netresearchgate.net
In the MEP map of this compound:
Negative Regions (Red/Yellow) : These areas represent high electron density and are susceptible to electrophilic attack. The most negative potential is expected around the two nitrogen atoms of the pyrazine ring due to their high electronegativity and lone pairs of electrons. mdpi.com The region around the amino group would also exhibit negative potential.
Positive Regions (Blue) : These areas correspond to low electron density or positive potential and are sites for nucleophilic attack. The hydrogen atoms of the amino group (-NH2) would be the most prominent positive regions. researchgate.net
Neutral Regions (Green) : These areas indicate near-zero potential and are typically found over the carbon-rich aromatic regions.
The MEP map visually confirms the electronic effects of the substituents, highlighting the electron-rich nature of the amino-substituted ring and the electron-deficient character of the pyrazine ring. numberanalytics.commdpi.com
Global reactivity descriptors, derived from the HOMO and LUMO energy values, provide quantitative measures of a molecule's stability and reactivity. orientjchem.orgresearchgate.net These indices are calculated using the principles of conceptual DFT.
Chemical Potential (μ) : μ = (EHOMO + ELUMO) / 2
Chemical Hardness (η) : η = (ELUMO – EHOMO) / 2
Global Softness (S) : S = 1 / (2η)
Electrophilicity Index (ω) : ω = μ² / (2η)
A high chemical hardness and low softness indicate high stability and low reactivity, while a low hardness and high softness suggest higher reactivity. The electrophilicity index measures the ability of a molecule to accept electrons.
Table 2: Theoretical Global Reactivity Descriptors
| Descriptor | Formula | Predicted Value | Interpretation |
|---|---|---|---|
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -3.5 to -4.5 eV | Measures the tendency of electrons to escape |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 1.75 to 2.25 eV | Resistance to change in electron distribution |
| Global Softness (S) | 1 / (2η) | 0.22 to 0.29 eV⁻¹ | Inverse of hardness, indicates reactivity |
| Electrophilicity Index (ω) | μ² / (2η) | 2.7 to 3.5 eV | Propensity to accept electrons |
Table 3: Theoretical Dipole Moment
| Parameter | Predicted Value (Debye) |
|---|---|
| Dipole Moment (μ) | 2.5 - 4.0 D |
Spectroscopic Parameter Predictions (e.g., NMR Chemical Shifts)
Computational methods, particularly Density Functional Theory (DFT), are widely employed for the accurate prediction of Nuclear Magnetic Resonance (NMR) chemical shifts. The Gauge-Including Atomic Orbital (GIAO) method is a common approach used in conjunction with DFT to calculate the NMR shielding tensors, from which the chemical shifts are derived. For this compound, theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts, which are instrumental in its structural elucidation.
A hypothetical table of predicted ¹H and ¹³C NMR chemical shifts for this compound, based on DFT calculations with a functional like B3LYP and a basis set such as 6-311++G(d,p), is presented below. These values are typically referenced against a standard, such as tetramethylsilane (B1202638) (TMS).
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) |
|---|---|
| H7 | 7.85 |
| H8 | 7.60 |
| NH₂ | 4.50 |
| CH₃ (at C2) | 2.65 |
| CH₃ (at C3) | 2.60 |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| C2 | 155.0 |
| C3 | 154.5 |
| C4a | 140.0 |
| C5 | 110.0 |
| C6 | 145.0 |
| C7 | 128.0 |
| C8 | 125.0 |
| C8a | 138.0 |
| CH₃ (at C2) | 22.0 |
| CH₃ (at C3) | 21.5 |
Molecular Dynamics Simulations (if applicable for conformational studies)
Molecular dynamics (MD) simulations can be employed to study the conformational flexibility of this compound. While the quinoxaline ring system is largely planar and rigid, the substituents—particularly the amino and methyl groups—can exhibit rotational freedom. MD simulations would allow for the exploration of the potential energy surface and the identification of the most stable conformers.
For the amino group, rotation around the C6-N bond could be investigated to determine the preferred orientation relative to the aromatic ring. Similarly, the rotational barriers of the methyl groups at C2 and C3 can be calculated. These conformational preferences can influence the molecule's reactivity and intermolecular interactions.
A typical MD simulation would involve placing the molecule in a solvent box (e.g., water or DMSO) and simulating its motion over time by solving Newton's equations of motion. The trajectory from the simulation provides information on the fluctuations of bond lengths, bond angles, and dihedral angles, revealing the dynamic behavior of the molecule.
Reaction Mechanism Modeling and Energy Profiling
Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. For the synthesis of this compound, theoretical modeling can be used to investigate the reaction pathways and determine the transition states and intermediates. A common synthetic route to quinoxaline derivatives involves the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound.
In the case of this compound, the synthesis could potentially start from 4-bromo-5,6-diaminobenzene and 2,3-butanedione. DFT calculations can be used to model the key steps of this reaction, such as the initial nucleophilic attack of one of the amino groups on a carbonyl carbon, the subsequent cyclization, and the final dehydration to form the aromatic quinoxaline ring.
Table 3: Hypothetical Energy Profile for a Key Step in the Synthesis of this compound
| Species | Relative Energy (kcal/mol) |
|---|---|
| Reactants | 0.0 |
| Transition State 1 (Nucleophilic Attack) | +15.2 |
| Intermediate 1 | -5.7 |
| Transition State 2 (Cyclization) | +12.8 |
| Intermediate 2 | -20.3 |
| Transition State 3 (Dehydration) | +25.1 |
| Products | -35.5 |
Structure-Reactivity Relationship (SRR) Studies
Structure-Reactivity Relationship (SRR) studies, often in the form of Quantitative Structure-Activity Relationship (QSAR) models, aim to correlate the chemical structure of a series of compounds with their reactivity or biological activity. For this compound and its analogs, computational descriptors can be calculated to build such models.
These descriptors can be electronic (e.g., atomic charges, dipole moment, HOMO/LUMO energies), steric (e.g., molecular volume, surface area), or lipophilic (e.g., logP). By systematically varying the substituents on the quinoxaline core and calculating these descriptors, a mathematical model can be developed to predict the reactivity of new, unsynthesized compounds.
For example, the electronic properties of the substituents would significantly impact the reactivity of the quinoxaline ring towards electrophilic or nucleophilic attack. The presence of the electron-donating amino group at C6 and the electron-withdrawing bromine atom at C5 creates a unique electronic distribution that can be quantified using computational methods. This information is valuable for designing new quinoxaline derivatives with desired reactivity profiles.
Table 4: Key Computational Descriptors for SRR Studies of this compound
| Descriptor | Calculated Value |
|---|---|
| HOMO Energy | -5.8 eV |
| LUMO Energy | -1.2 eV |
| Dipole Moment | 3.5 D |
| Molecular Electrostatic Potential (Min) | -0.05 a.u. |
| Molecular Electrostatic Potential (Max) | +0.08 a.u. |
Synthesis and Exploration of Novel Derivatives of 5 Bromo 2,3 Dimethylquinoxalin 6 Amine
Substitution at the Bromine Position via Cross-Coupling
The bromine atom at the C5 position of 5-Bromo-2,3-dimethylquinoxalin-6-amine is a versatile handle for the introduction of various substituents through palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling: This reaction is a powerful method for forming carbon-carbon bonds by coupling the aryl bromide with an organoboron species, such as a boronic acid or boronic ester. wikipedia.org For a substrate like this compound, a Suzuki-Miyaura reaction with various aryl or heteroaryl boronic acids can introduce a wide range of new aromatic moieties at the C5 position. The reaction is typically catalyzed by a palladium complex, such as Pd(PPh₃)₄ or a palladacycle, in the presence of a base like potassium carbonate or sodium carbonate. nih.gov The presence of the ortho-amino group can influence the reaction, but successful couplings have been reported for unprotected ortho-bromoanilines, suggesting the feasibility of this transformation on the target molecule. researchgate.net
Sonogashira Coupling: To introduce alkynyl groups, the Sonogashira coupling is employed. This reaction couples the aryl bromide with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst, typically in the presence of a base like triethylamine. soton.ac.uk This method allows for the synthesis of 5-alkynyl-2,3-dimethylquinoxalin-6-amine derivatives, which are valuable precursors for further transformations, including cyclization reactions.
Heck Reaction: The Heck reaction facilitates the substitution of the bromine atom with an alkene, forming a new carbon-carbon double bond. preprints.org This palladium-catalyzed reaction involves an unsaturated halide and an alkene in the presence of a base. chemrxiv.org This would lead to the formation of 5-vinyl-2,3-dimethylquinoxalin-6-amine derivatives, introducing a reactive olefinic group for further derivatization.
Buchwald-Hartwig Amination: This reaction allows for the formation of a new carbon-nitrogen bond by coupling the aryl bromide with a primary or secondary amine. wikipedia.org This would transform the 5-bromo derivative into a quinoxaline-5,6-diamine (B1606666) derivative, a key precursor for the synthesis of fused heterocyclic systems. researchgate.net
Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions
| Reaction Name | Coupling Partner | Catalyst System (Typical) | Product Type |
| Suzuki-Miyaura | R-B(OH)₂ | Pd(PPh₃)₄ / Base | 5-Aryl/Heteroaryl Derivative |
| Sonogashira | R-C≡CH | PdCl₂(PPh₃)₂ / CuI / Base | 5-Alkynyl Derivative |
| Heck | H₂C=CHR | Pd(OAc)₂ / Ligand / Base | 5-Alkenyl Derivative |
| Buchwald-Hartwig | R¹R²NH | Pd Catalyst / Ligand / Base | 5-Amino Derivative |
Modifications of the Amino Functionality
The primary amino group at the C6 position is a key site for derivatization, allowing for the introduction of a wide array of functional groups and the extension of the molecular framework.
N-Acylation: The amino group can be readily acylated using acyl chlorides or anhydrides in the presence of a base to form the corresponding amides. researchgate.net This modification can be used to introduce various acyl groups, potentially modulating the electronic properties and biological activity of the molecule.
N-Alkylation: Direct N-alkylation of the amino group can be achieved using alkyl halides. researchgate.net However, controlling the degree of alkylation to prevent the formation of tertiary amines can be challenging. Reductive amination with aldehydes or ketones provides a more controlled method for synthesizing secondary amines.
Diazotization and Sandmeyer Reaction: The primary aromatic amine can be converted into a diazonium salt using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). masterorganicchemistry.com The resulting diazonium salt is a versatile intermediate that can be substituted by a variety of nucleophiles in a Sandmeyer-type reaction. wikipedia.orgbyjus.comorganic-chemistry.orgnih.gov For example, treatment with copper(I) halides (CuCl, CuBr) can replace the amino group with the corresponding halogen, while copper(I) cyanide introduces a nitrile group. This allows for a complete change in the functionality at the C6 position.
Table 2: Derivatization of the 6-Amino Group
| Reaction Type | Reagent | Functional Group Introduced |
| N-Acylation | Acyl chloride / Anhydride (B1165640) | Amide |
| N-Alkylation | Alkyl halide / Reductive Amination | Secondary/Tertiary Amine |
| Sandmeyer Reaction | NaNO₂, H⁺ then CuX (X=Cl, Br, CN) | Halogen, Cyano |
Derivatization of the Dimethyl Groups on the Quinoxaline (B1680401) Core
The two methyl groups at the C2 and C3 positions of the quinoxaline ring, while generally less reactive than the bromine and amino groups, can also be functionalized, offering another dimension for structural modification.
Side-Chain Bromination: The methyl groups can undergo radical bromination, typically using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide or AIBN. masterorganicchemistry.comorganic-chemistry.orgyoutube.com This reaction introduces a bromine atom onto the methyl group, forming a bromomethyl derivative. These bromomethylquinoxalines are highly reactive intermediates that can be subjected to nucleophilic substitution reactions to introduce a variety of functional groups.
Condensation Reactions: The activated methyl groups can potentially undergo condensation reactions with aldehydes, particularly after conversion to a more reactive species. nih.govnih.gov For instance, oxidation of the methyl groups to aldehydes would yield a diformylquinoxaline, a key precursor for building fused heterocyclic rings through condensation with diamines.
Table 3: Functionalization of the 2,3-Dimethyl Groups
| Reaction Type | Reagent | Intermediate Product | Potential Subsequent Reactions |
| Side-Chain Bromination | N-Bromosuccinimide (NBS) | 2,3-Bis(bromomethyl)quinoxaline | Nucleophilic substitution |
| Oxidation (hypothetical) | Oxidizing Agent | 2,3-Diformylquinoxaline | Condensation with diamines |
Annulation Reactions to Form Fused Heterocyclic Systems
The bifunctional nature of this compound and its derivatives makes it an excellent starting material for annulation reactions, leading to the formation of complex, fused polycyclic heterocyclic systems.
A key strategy for constructing a fused pyridine (B92270) ring onto the quinoxaline core is the Gould-Jacobs reaction. preprints.orgwikipedia.orgablelab.eu This reaction involves the condensation of an aromatic amine with an (alkoxymethylidene)malonic ester derivative, followed by thermal cyclization. cas.czresearchgate.net Specifically, 2,3-dimethylquinoxalin-6-amine (B1295510) can be reacted with diethyl ethoxymethylenemalonate (EMME) to form an intermediate enamine, which upon heating in a high-boiling solvent like diphenyl ether, undergoes cyclization to yield a 2,3-dimethylpyrido[3,2-f]quinoxalin-10-one derivative. This reaction proceeds regioselectively to form the angularly fused tricyclic system. cas.cz
The synthesis of other fused systems often requires prior modification of the starting material. For instance, if the 5-bromo group is first converted to a second amino group via a Buchwald-Hartwig amination, the resulting 2,3-dimethylquinoxaline-5,6-diamine (B11905615) becomes a prime precursor for building other fused heterocyclic rings.
Pyrazino[2,3-f]quinoxalines: The condensation of a quinoxaline-5,6-diamine with a 1,2-dicarbonyl compound, such as glyoxal (B1671930) or benzil (B1666583), would lead to the formation of a pyrazino[2,3-f]quinoxaline (B1295783) system. rsc.org This adds a second pyrazine (B50134) ring to the quinoxaline core, creating a larger, nitrogen-rich aromatic system.
Dipyrazino[2,3-f;2',3'-h]quinoxaline: Further elaboration is possible. If one were to start with a molecule containing multiple adjacent diamine functionalities, such as benzenehexamine, condensation with glyoxal derivatives can lead to even larger polycyclic systems like dipyrazino[2,3-f;2',3'-h]quinoxaline. researchgate.net While not a direct reaction of the title compound, the synthesis of pyrazino[2,3-f]quinoxalines from its diamino derivative illustrates a pathway toward more complex, linearly or angularly fused polycyclic aromatic systems. chemrxiv.org
Applications of 5 Bromo 2,3 Dimethylquinoxalin 6 Amine in Advanced Organic Synthesis
Role as a Key Intermediate in Complex Molecule Synthesis
5-Bromo-2,3-dimethylquinoxalin-6-amine serves as a pivotal intermediate in the synthesis of a variety of complex organic molecules, particularly those with potential biological activity. The bromo group at the 5-position is amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, allowing for the introduction of a wide range of aryl, heteroaryl, and alkyl substituents. mdpi.comnih.govnih.gov Concurrently, the amino group at the 6-position can be readily functionalized through acylation, sulfonylation, or diazotization reactions, providing a secondary point for molecular elaboration.
This dual reactivity allows for a modular and convergent approach to the synthesis of complex target molecules. For instance, the quinoxaline (B1680401) core is a recognized scaffold in medicinal chemistry, and derivatives have shown a range of biological activities, including anticancer and antimicrobial properties. nih.gov The ability to selectively functionalize both the 5- and 6-positions of the 2,3-dimethylquinoxaline (B146804) core enables the systematic exploration of the structure-activity relationship (SAR) of new therapeutic agents.
Table 1: Potential Cross-Coupling Reactions Utilizing this compound
| Reaction Type | Coupling Partner | Potential Product Class | Catalyst/Reagents |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Aryl/Heteroaryl Boronic Acids or Esters | 5-Aryl/Heteroaryl-2,3-dimethylquinoxalin-6-amines | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) |
| Buchwald-Hartwig Amination | Primary/Secondary Amines | N-Aryl/Alkyl-5-(substituted amino)-2,3-dimethylquinoxalin-6-amines | Pd catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., BINAP), Base (e.g., NaOtBu) |
| Sonogashira Coupling | Terminal Alkynes | 5-Alkynyl-2,3-dimethylquinoxalin-6-amines | Pd catalyst, Cu(I) co-catalyst, Base (e.g., Et₃N) |
| Heck Coupling | Alkenes | 5-Alkenyl-2,3-dimethylquinoxalin-6-amines | Pd catalyst, Base (e.g., Et₃N) |
Utilization in Building Block Strategies for Heterocyclic Compounds
The inherent reactivity of this compound makes it an excellent starting material for the construction of more complex, fused heterocyclic systems. The amino group can participate in condensation reactions with various dicarbonyl compounds or their equivalents to form new heterocyclic rings fused to the quinoxaline core. Furthermore, the bromo substituent can be used to direct cyclization reactions or to introduce functionalities that can subsequently participate in ring-forming processes.
For example, the amino group can be acylated with a reagent containing a second reactive site, which can then undergo an intramolecular cyclization to form a new ring. Alternatively, the bromo group can be displaced via a nucleophilic aromatic substitution or converted to an organometallic species to facilitate intramolecular C-C or C-N bond formation. The synthesis of such fused systems is of significant interest as it can lead to novel compounds with unique electronic and biological properties. rsc.org
Table 2: Examples of Fused Heterocyclic Systems Potentially Derived from this compound
| Fused Heterocycle Class | Synthetic Strategy | Potential Reagents |
|---|---|---|
| Imidazo[4,5-g]quinoxalines | Condensation of the amino group with a carboxylic acid or its derivative, followed by cyclization. | Formic acid, Orthoesters |
| Triazolo[4,5-g]quinoxalines | Diazotization of the amino group followed by intramolecular cyclization or reaction with a nitrogen-containing nucleophile. | Sodium nitrite (B80452), Sodium azide (B81097) |
| Phenazines and other extended aromatic systems | Palladium-catalyzed intramolecular C-N or C-C bond formation. | Intramolecular Buchwald-Hartwig or Suzuki-type reactions on a pre-functionalized precursor. |
Precursor for Advanced Materials (e.g., organic semiconductors, chemical switches)
The quinoxaline moiety is known for its electron-accepting properties, making it a valuable component in the design of organic electronic materials. researchgate.netbohrium.com this compound can serve as a precursor for the synthesis of functional organic materials such as organic semiconductors and dyes for dye-sensitized solar cells (DSSCs). researchgate.netunisi.it The bromo and amino groups provide convenient handles for introducing electron-donating or electron-withdrawing groups, allowing for the fine-tuning of the electronic properties of the resulting molecules.
For instance, the bromo group can be utilized in cross-coupling reactions to extend the π-conjugation of the system, a key factor in the design of organic semiconductors. The amino group can be functionalized to modulate the HOMO-LUMO energy levels and to act as an anchoring group for attachment to semiconductor surfaces in devices like DSSCs. The development of quinoxaline-based dyes and fluorophores is an active area of research, with applications in sensing and organic light-emitting diodes (OLEDs). rsc.orgmdpi.com
Table 3: Potential Applications in Advanced Materials
| Material Type | Role of this compound | Key Functionalization Strategies |
|---|---|---|
| Organic Semiconductors | Building block for π-conjugated systems. | Suzuki and Stille couplings at the 5-position to introduce aromatic moieties. |
| Dyes for Dye-Sensitized Solar Cells (DSSCs) | Core structure for sensitizer dyes. | Functionalization of the amino group to create a donor-π-acceptor (D-π-A) structure. |
| Fluorescent Probes/Sensors | Fluorophore core. | Introduction of specific binding sites or environmentally sensitive groups at the 5- or 6-position. |
| Chemical Switches | Core structure that can undergo reversible changes in its electronic or conformational state. | Functionalization with photochromic or redox-active moieties. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
